STAT3 Inhibitory Activity: 5,6-Dimethylbenzothiadiazole Dioxide vs. Structural Analogs
The 5,6-dimethyl-2,1,3-benzothiadiazole-2,2-dioxide derivative (compound 1), which is closely related to 5,6-dimethyl-1,2,3-benzothiadiazole, exhibits direct STAT3 inhibitory activity with an IC50 of 15.8 ± 0.6 µM in an AlphaScreen-based assay [1]. In contrast, unsubstituted 1,2,3-benzothiadiazole or other substitution patterns were not reported to have this specific activity in the same study, and preliminary SAR studies indicated that any modification of the 5,6-dimethyl substitution pattern led to a decrease in activity [2]. This data demonstrates that the specific 5,6-dimethyl substitution is crucial for achieving the observed STAT3 inhibition.
| Evidence Dimension | Direct STAT3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.8 ± 0.6 µM |
| Comparator Or Baseline | Unsubstituted 1,2,3-benzothiadiazole and other substitution patterns (not active or significantly less active) |
| Quantified Difference | Not quantified for comparators; class-level inference based on SAR |
| Conditions | AlphaScreen-based assay targeting STAT3-SH2 domain |
Why This Matters
For researchers developing STAT3 inhibitors, this compound's specific activity profile provides a validated starting point for medicinal chemistry optimization, whereas generic benzothiadiazoles lack this targeted biological activity.
- [1] Mori, M., et al. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives. Molecules 2020, 25(15), 3509. View Source
- [2] Gilardoni, E., et al. Identification of the mechanism of action of 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide as STAT3 inhibitor. Chicago Mass Spec Day 2020. View Source
